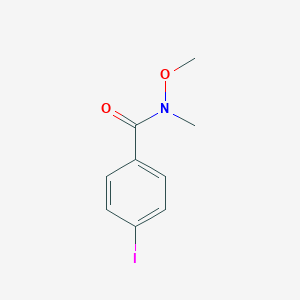

4-Iodo-N-methoxy-N-methyl-benzamide

Overview

Description

4-Iodo-N-methoxy-N-methyl-benzamide (CAS: 187617-01-2) is an iodine-substituted benzamide derivative featuring a methoxy group at the para position of the benzene ring and an N-methoxy-N-methylamide moiety. This compound is structurally characterized by its iodinated aromatic core, which imparts unique electronic and steric properties. The iodine atom’s polarizability and large atomic radius make it valuable in halogen bonding interactions, often exploited in crystal engineering and medicinal chemistry .

The compound is synthesized via amidation of 4-iodobenzoic acid derivatives with N-methoxy-N-methylamine, though specific synthetic protocols are proprietary. It is commercially available with a purity of 95% (MFCD08061211) and is utilized as an intermediate in organic synthesis and pharmaceutical research .

Biological Activity

4-Iodo-N-methoxy-N-methyl-benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12INO2. The presence of the iodine atom and methoxy group contributes to its unique reactivity and biological properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. The iodine atom enhances lipophilicity, allowing better membrane permeability. The methoxy group may influence the compound's ability to interact with various receptors or enzymes.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that similar benzamide derivatives can act as inhibitors for certain kinases, which are crucial in cancer proliferation pathways .

- Signal Transduction Modulation : By altering intracellular signaling cascades, this compound may affect gene expression and cellular responses.

Biological Activities

Research indicates that this compound possesses several biological activities:

Case Studies

Several studies have highlighted the biological relevance of iodo-substituted benzamides:

- Cancer Research :

- Pharmacokinetics :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

A comparison with other halogenated benzamide derivatives provides insight into the unique properties of this compound:

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | Moderate | Limited | Potential |

| 4-Bromo-N-methyl-benzamide | High | Moderate | Low |

| 4-Chloro-N-methyl-benzamide | Moderate | High | Moderate |

Scientific Research Applications

Organic Synthesis

4-Iodo-N-methoxy-N-methyl-benzamide serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The iodo group can be replaced by other nucleophiles, making it useful for synthesizing new compounds.

- Coupling Reactions : It can engage in coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of biaryl compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution | Replacement of iodine with nucleophiles | Various substituted benzamides |

| Coupling | Formation of biaryl or vinyl-aryl compounds | Biaryl compounds |

Biological Studies

The compound has been investigated for its potential biological activities. It is particularly relevant in the study of enzyme inhibition and protein-ligand interactions.

- Mechanism of Action : It may act by binding to the active site of enzymes, thereby inhibiting their function. This property is crucial for drug development, particularly for targeting specific pathways in disease models.

Case Study Example : Research has explored the inhibition of specific enzymes involved in cancer pathways, highlighting how derivatives of this compound can serve as lead compounds for anticancer drugs.

Pharmaceutical Applications

Due to its structural characteristics, this compound is being explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.

- Potential Therapeutic Uses : Investigations into its efficacy against cancer and other diseases are ongoing, with preliminary studies showing promise in inhibiting tumor growth.

Industrial Applications

In addition to research applications, this compound is utilized in the production of specialty chemicals and materials within the pharmaceutical and agrochemical industries. Its role as an intermediate can streamline the synthesis of complex molecules required for drug formulations.

Q & A

Q. Basic: What are the recommended safety protocols for synthesizing and handling 4-Iodo-N-methoxy-N-methyl-benzamide?

Methodological Answer:

Prior to synthesis, conduct a thorough hazard analysis and risk assessment for all reagents (e.g., iodinated precursors, methoxyamine derivatives, and solvents like dichloromethane). Key steps include:

- Hazard Evaluation : Use guidelines from Prudent Practices in the Laboratory (Chapter 4) to assess risks associated with exothermic reactions, mutagenicity, and solvent flammability .

- Mutagenicity Testing : Ames II testing is recommended for derivatives of N-methoxy-N-methylbenzamide, as some anomeric amides exhibit mutagenicity. For example, compound 3 (a structural analog) showed mutagenicity comparable to benzyl chloride, necessitating fume hood use and PPE .

- Storage : Store intermediates at low temperatures (< -20°C) to prevent decomposition, as DSC analysis of related compounds revealed thermal instability .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., iodophenyl vs. methoxy groups). Coupling constants in -NMR can distinguish between rotational isomers of the amide bond .

- IR : Analyze carbonyl stretching frequencies (~1650–1700 cm) to verify amide bond formation and hydrogen-bonding interactions .

- Crystallography : For single-crystal X-ray diffraction, employ SHELXL for refinement. SHELX programs are robust for resolving hydrogen-bonding networks and verifying iodine positional disorder, which is common in halogenated aromatics .

Q. Advanced: How can reaction conditions be optimized to mitigate low yields in iodination of N-methoxy-N-methylbenzamide precursors?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., deiodination or oxidation). Strategies include:

- Temperature Control : Maintain reactions at 0–5°C to suppress iodine elimination, as observed in analogous iodobenzamide syntheses .

- Catalyst Screening : Test Pd/Cu catalysts for Ullmann-type coupling, which improve regioselectivity in aromatic iodination .

- Stoichiometry : Use a 1.2–1.5 molar excess of iodine source (e.g., N-iodosuccinimide) to account for side reactions, as demonstrated in trifluoromethylbenzamide iodination .

Q. Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., chains or rings) using SHELX-refined coordinates. For example, N–H···O and C–I···π interactions often dominate packing in iodinated benzamides .

- DFT Calculations : Pair crystallographic data with density functional theory (DFT) to model intermolecular forces. This approach validated the role of iodine’s polarizability in stabilizing layered structures in related compounds .

Q. Advanced: How do conflicting data on thermal stability of N-methoxy-N-methylbenzamide derivatives arise, and how can they be resolved?

Methodological Answer:

Contradictions often stem from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit varying decomposition thresholds. Use DSC and TGA to correlate thermal events with crystallographic phases .

- Reaction Pathways : Thermal decomposition of N-acyloxy-N-alkoxyamides proceeds via HERON reactions, generating radicals. For 4-iodo derivatives, monitor gas evolution (CO) and residual mass to distinguish between pathways .

Q. Basic: What synthetic routes are most efficient for introducing the methoxy-N-methylamide moiety into iodinated aromatic systems?

Methodological Answer:

- Weinreb Amide Approach : React 4-iodobenzoyl chloride with N,O-dimethylhydroxylamine in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent. Yields >85% are achievable in THF at 25°C .

- Alternative Routes : For scale-up, consider continuous flow reactors to enhance mixing and reduce reaction times, as validated for trifluoromethylbenzamide analogs .

Q. Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom’s σ-hole (via electrostatic potential maps) predicts Suzuki-Miyaura coupling regioselectivity .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity. Acetonitrile enhances iodine’s leaving-group ability in SNAr reactions, as shown for nitrobenzamide derivatives .

Q. Basic: What are the key considerations for scaling up the synthesis of this compound from lab to pilot plant?

Methodological Answer:

- Process Safety : Conduct DSC and ARC (accelerating rate calorimetry) to assess exothermic risks during iodination. For example, dichloromethane solvent increases pressure hazards at scale .

- Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce solvent waste. Pilot-scale trials with related benzamides achieved >95% purity .

Q. Advanced: How does iodine’s heavy-atom effect influence the photophysical properties of this compound?

Methodological Answer:

- Fluorescence Quenching : Iodine’s spin-orbit coupling enhances intersystem crossing, reducing fluorescence quantum yield. Compare with non-iodinated analogs using time-resolved spectroscopy .

- Applications : Leverage the heavy-atom effect for triplet-state sensitization in photocatalytic studies, as demonstrated in benzamide-based OLED materials .

Q. Advanced: What analytical strategies resolve discrepancies in crystallographic data for halogenated benzamides?

Methodological Answer:

- Twinned Data Refinement : Use SHELXD for twin-law identification and SHELXL for HKLF5 refinement. This approach resolved iodine positional disorder in a 4-bromo-N-methoxy-N-methylbenzamide structure .

- Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen-bonding motifs, as conflicting O–H···N vs. N–H···O interactions are common in amides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-Iodo-N-methoxy-N-methyl-benzamide and related benzamide derivatives:

Electronic and Steric Effects

- Iodine vs. Chlorine/Methoxy Groups : The iodine atom in this compound enhances polarizability compared to chloro or methoxy substituents, favoring halogen bonding in crystal structures . In contrast, 4-Chloro-N-(2-methoxyphenyl)benzamide exhibits stronger hydrogen-bonding interactions due to the electron-withdrawing chloro group .

- N-Substituent Effects : The N-methoxy-N-methyl group in the target compound improves solubility in polar solvents compared to N-methyl or N-aryl analogs (e.g., 4-Methoxy-N-methylbenzamide) . This is analogous to N-oxide derivatives, where tertiary amine oxidation enhances aqueous solubility .

Properties

IUPAC Name |

4-iodo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGFRBWIKFNPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420137 | |

| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187617-01-2 | |

| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187617-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.